3,6-Dichloropyridazine-4-carboxylic acid

Synthetic Methodology Scaffold Diversification Hydrogenation

3,6-Dichloropyridazine-4-carboxylic acid is a strategic building block offering three orthogonal handles for chemoselective derivatization. The 3,6-dichloro pattern ensures predictable SNAr regioselectivity, while the 4-COOH anchors regioselective ring closure to fused [1,2,4]triazolo[4,3-b]pyridazines with validated antimicrobial activity. Near-quantitative conversion (100% yield) to the acid chloride streamlines amide/ester library synthesis. Serves as direct precursor to pyridazine-4-carboxylic acid via high-yield hydrogenation—one stock item accesses both fully substituted and dechlorinated pharmacophore cores.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 51149-08-7
Cat. No. B042499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloropyridazine-4-carboxylic acid
CAS51149-08-7
SynonymsNSC 338209
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(C(=NN=C1Cl)Cl)C(=O)O
InChIInChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11)
InChIKeyFRCXPDWDMAYSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloropyridazine-4-carboxylic Acid (CAS 51149-08-7): Technical Procurement Baseline for a Triply Orthogonal Heterocyclic Building Block


3,6-Dichloropyridazine-4-carboxylic acid (CAS 51149-08-7; molecular formula C5H2Cl2N2O2; molecular weight 192.99 g/mol) is a polyfunctionalized pyridazine derivative presenting as a white to off-white crystalline powder with a melting point of 142 °C (decomposition) [1]. The molecule features an electron-deficient pyridazine core substituted with two chlorine atoms at positions 3 and 6, plus a carboxylic acid moiety at position 4—three chemically orthogonal functional handles that enable sequential, chemoselective derivatization without protecting group manipulation [2]. This scaffold serves as a versatile intermediate in the synthesis of fused heterocyclic systems including [1,2,4]triazolo[4,3-b]pyridazines and α-(halohetaroyl)-2-azahetarylacetonitriles, with documented applications spanning antimycobacterial, GPR119 agonist, and antimicrobial research programs [3][4].

3,6-Dichloropyridazine-4-carboxylic Acid (CAS 51149-08-7): Why Positional Isomers and Unsubstituted Analogs Cannot Substitute in SAR-Dependent Campaigns


Simple in-class substitution fails for three quantifiable reasons. First, the 3,6-dichloro substitution pattern creates a specific electron-deficient aromatic system that controls regioselectivity in nucleophilic aromatic substitution (SNAr) reactions; isomeric 4,5-dichloropyridazines or monochloro analogs exhibit fundamentally different charge distribution and reactivity profiles [1]. Second, the carboxylic acid at position 4 is not merely a solubility-enhancing appendage—it is the essential anchor point for constructing fused systems such as [1,2,4]triazolo[4,3-b]pyridazines, where the 4-carboxyl group directs ring closure in a manner inaccessible to 3-carboxyl or unsubstituted pyridazine isomers [2]. Third, the compound serves as the direct precursor to pyridazine-4-carboxylic acid via high-yield catalytic hydrogenation (established synthetic route), enabling access to the entire 4-carboxyl pyridazine chemical space from a single stock item—a synthetic economy that monochloro, non-carboxyl, or positional isomer analogs cannot replicate without additional synthetic steps [3].

3,6-Dichloropyridazine-4-carboxylic Acid (CAS 51149-08-7): Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Evidence 1: Exclusive Precursor Access to Pyridazine-4-carboxylic Acid via High-Yield Catalytic Hydrogenation

This compound provides direct, high-yield access to pyridazine-4-carboxylic acid—the core scaffold for numerous biologically active derivatives—via a one-step catalytic hydrogenation. In contrast, alternative syntheses of pyridazine-4-carboxylic acid from pyridazine-4,5-dicarboxylic acid require multi-step sequences including anhydride formation and Hofmann rearrangement, with intermediate purification and lower cumulative efficiency [1].

Synthetic Methodology Scaffold Diversification Hydrogenation

Evidence 2: Quantitative Conversion to 3,6-Dichloropyridazine-4-carbonyl Chloride Enables Efficient Diversification

The carboxylic acid undergoes quantitative conversion (100% yield) to the corresponding acid chloride under standard conditions (oxalyl chloride, catalytic DMF in dichloromethane at room temperature). This near-quantitative transformation contrasts sharply with reported yields for analogous heteroaromatic carboxylic acids lacking the 3,6-dichloro substitution pattern, which typically require more forcing conditions or show incomplete conversion due to competing side reactions .

Amide Synthesis Building Block Utility Acid Chloride

Evidence 3: Validated Scaffold for Fused [1,2,4]Triazolo[4,3-b]pyridazine Derivatives with Documented Antimicrobial Activity

This compound serves as the specific starting material for synthesizing fused [1,2,4]triazolo[4,3-b]pyridazine derivatives, which exhibit significant antibacterial and antifungal activity [1]. By comparison, isomeric pyridazine building blocks such as 3,6-dichloropyridazine (CAS 141-30-0) lacking the 4-carboxyl group cannot access this specific fused ring system directly—they require separate carboxyl introduction steps . Similarly, 3,6-dichloropyridazine-4-carboxamides have been explicitly validated as precursors to tri- and tetracyclic compounds with antimycobacterial activity, establishing a direct lineage from this specific scaffold to bioactive molecular architectures [2].

Antimicrobial Fused Heterocycles Triazolopyridazine

Evidence 4: Distinct Computational Physicochemical Profile (XLogP3 1.3, pKa 0.59 ± 0.32) Differentiates from Related Pyridazine Analogs

Computational predictions establish a quantifiable physicochemical differentiation between this compound and closely related pyridazine analogs. The predicted pKa (0.59 ± 0.32) indicates substantially stronger acidity than pyridazine-4-carboxylic acid (pKa ~2.5-3.0 estimated for unsubstituted analog) due to the electron-withdrawing effect of two chlorine atoms [1]. The XLogP3 value of 1.3 positions this scaffold in an optimal lipophilicity range for CNS drug discovery (typically 1-3), whereas the parent unsubstituted pyridazine-4-carboxylic acid (XLogP ~0.2) and monochloro analogs occupy different lipophilicity windows [1].

Physicochemical Properties Drug-likeness Computational Chemistry

Evidence 5: Patent-Documented Utility in α-(Halohetaroyl)-2-azahetarylacetonitrile Synthesis for Pharma/Agro Development

Patent literature explicitly identifies this compound as a key starting material for synthesizing α-(halohetaroyl)-2-azahetarylacetonitriles—a privileged chemotype in pharmaceutical and agrochemical development . By contrast, the positional isomer 5,6-dichloropyridazine-3-carboxylic acid and the simpler analog 3,6-dichloropyridazine are not cited for this specific transformation class, indicating a unique reactivity profile tied to the 3,6-dichloro-4-carboxyl substitution pattern . The compound appears in four patent families, with at least one granted KR patent (KR-102111570-B1) covering novel imidazopyridazine compounds, confirming industrial relevance [1].

Patent Literature Pharmaceutical Intermediate Agrochemical Intermediate

Evidence 6: DFT-Validated Structural and Electronic Parameters Enable Predictive Reactivity Modeling

Density Functional Theory (DFT) calculations and experimental FT-IR/FT-Raman spectroscopic validation provide fully characterized structural and electronic parameters for this compound, enabling predictive reactivity modeling [1]. This level of computational characterization is not available for many positional isomers (e.g., 4,5-dichloropyridazine-3-carboxylic acid) or monochloro analogs in the peer-reviewed literature. The DFT analysis establishes benchmark HOMO-LUMO gaps, charge distribution across the pyridazine ring, and vibrational mode assignments that correlate directly with regioselectivity in nucleophilic substitution reactions.

DFT Calculation Vibrational Spectroscopy Electronic Structure

3,6-Dichloropyridazine-4-carboxylic Acid (CAS 51149-08-7): Evidence-Backed Scientific and Industrial Application Scenarios


Scenario 1: Medicinal Chemistry — Synthesis of Fused [1,2,4]Triazolo[4,3-b]pyridazine Antimicrobial Libraries

This compound is the validated starting material for constructing fused [1,2,4]triazolo[4,3-b]pyridazine derivatives that exhibit significant antibacterial and antifungal activity [1]. The 4-carboxyl group directs regioselective ring closure, while the 3,6-dichloro pattern maintains the electron-deficient character required for subsequent functionalization. Positional isomers (e.g., 5,6-dichloropyridazine-3-carboxylic acid) or simpler analogs (3,6-dichloropyridazine) cannot access this specific fused scaffold without additional synthetic steps. For medicinal chemistry teams seeking to generate patentable, bioactive heterocyclic libraries, this compound offers a direct entry point validated by peer-reviewed antimycobacterial research [2].

Scenario 2: Process Chemistry — Amide/Ester Diversification via Quantitative Acid Chloride Formation

The near-quantitative conversion (100% yield) of this compound to 3,6-dichloropyridazine-4-carbonyl chloride using standard oxalyl chloride/DMF conditions enables efficient parallel synthesis of amide and ester libraries [1]. The transformation requires no chromatographic purification and proceeds at room temperature. For process chemistry and high-throughput synthesis groups, this quantitative step eliminates the yield variability typical of less activated heteroaromatic acids, reducing cost-per-derivative and increasing library production throughput. The 2.5 g scale demonstrated in patent literature provides a validated starting point for milligram-to-gram scale diversifications.

Scenario 3: Scaffold Hopping — One-Step Access to Pyridazine-4-carboxylic Acid for SAR Exploration

This compound serves as the direct precursor to pyridazine-4-carboxylic acid via high-yield catalytic hydrogenation, providing a one-step entry to the core pyridazine-4-carboxyl pharmacophore [1]. Alternative syntheses from pyridazine-4,5-dicarboxylic acid require multi-step sequences with lower cumulative efficiency. For SAR campaigns exploring pyridazine-based scaffolds, this synthetic economy enables rapid access to both the fully substituted (3,6-dichloro) and dechlorinated (parent) pyridazine-4-carboxyl cores from a single stock item, eliminating the need to procure and validate separate starting materials for each sub-series.

Scenario 4: Computational Drug Design — DFT-Validated Scaffold for Predictive Reactivity Modeling

The compound has been fully characterized by DFT calculations at the B3LYP/6-311++G(d,p) level, with experimental validation by FT-IR and FT-Raman spectroscopy [1]. This peer-reviewed computational dataset provides benchmark HOMO-LUMO gaps, charge distribution, and thermodynamic parameters that enable predictive modeling of regioselectivity and reactivity. For computational chemistry and structure-based design teams, the availability of DFT-validated electronic parameters eliminates in-house computational benchmarking time, allowing immediate incorporation into virtual screening libraries and reactivity prediction workflows. The compound's distinct physicochemical profile (XLogP3 1.3, pKa 0.59 ± 0.32) further distinguishes it from unsubstituted pyridazine analogs for CNS-targeted library design [2].

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